Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an amino group, a chlorophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Nitro derivatives of the imidazole compound.
Reduction: Phenyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but lacks the amino and chlorophenyl groups.
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates: Similar compounds with different aryl substitutions.
Uniqueness: Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate is unique due to the presence of both the amino group and the chlorophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H12ClN3O2 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-11(14)15-7-16(10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
InChI Key |
LFBXLVXYXXHWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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